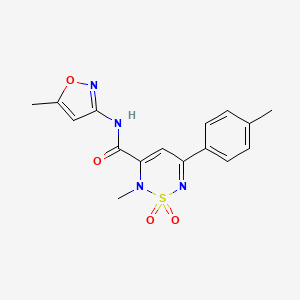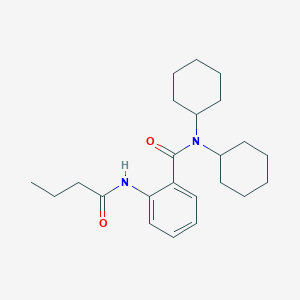![molecular formula C18H17N3O6 B4854154 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)
2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid
説明
2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid, also known as MNBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBA is a derivative of benzoic acid and has been shown to exhibit promising biological activities such as anti-inflammatory, antitumor, and antifungal properties.
作用機序
The mechanism of action of 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. Its antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been shown to exhibit antifungal activity against various fungal strains.
実験室実験の利点と制限
2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been shown to exhibit promising biological activities, which make it a good candidate for further studies. However, 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. In addition, 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid. One potential direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its antitumor activity in various cancer types. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity. Overall, 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has shown promising biological activities, which make it a good candidate for further studies in the field of medicinal chemistry.
科学的研究の応用
2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid has been demonstrated to have antifungal activity against various fungal strains.
特性
IUPAC Name |
2-[(E)-[2-(3-methyl-4-nitrophenoxy)propanoylhydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-11-9-14(7-8-16(11)21(25)26)27-12(2)17(22)20-19-10-13-5-3-4-6-15(13)18(23)24/h3-10,12H,1-2H3,(H,20,22)(H,23,24)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSWBCBSGZAHY-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN=CC2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinylidene}methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4854098.png)
![methyl 4-[5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4854110.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4854116.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)

![N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4854152.png)

![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)